1-[(E)-anthracen-9-ylmethylideneamino]-3-(3-chlorophenyl)thiourea
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Overview
Description
1-[(E)-anthracen-9-ylmethylideneamino]-3-(3-chlorophenyl)thiourea is a chemical compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of an anthracene moiety, a chlorophenyl group, and a thiourea linkage
Preparation Methods
The synthesis of 1-[(E)-anthracen-9-ylmethylideneamino]-3-(3-chlorophenyl)thiourea typically involves the condensation of anthracene-9-carbaldehyde with 3-chlorophenylthiourea under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-[(E)-anthracen-9-ylmethylideneamino]-3-(3-chlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles like hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial agents due to its ability to inhibit the growth of certain bacteria and fungi.
Mechanism of Action
The mechanism of action of 1-[(E)-anthracen-9-ylmethylideneamino]-3-(3-chlorophenyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the anthracene and chlorophenyl groups likely contributes to its ability to interact with hydrophobic and aromatic regions of target molecules .
Comparison with Similar Compounds
1-[(E)-anthracen-9-ylmethylideneamino]-3-(3-chlorophenyl)thiourea can be compared with other thiourea derivatives and anthracene-based compounds:
Thiourea Derivatives: Compounds like N-phenylthiourea and N,N’-diphenylthiourea share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Anthracene-Based Compounds: Derivatives such as 9-phenylanthracene and 9,10-bis(phenylethynyl)anthracene exhibit different photophysical and electrochemical properties due to the nature of their substituents.
Properties
CAS No. |
764653-40-9 |
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Molecular Formula |
C22H16ClN3S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-[(E)-anthracen-9-ylmethylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C22H16ClN3S/c23-17-8-5-9-18(13-17)25-22(27)26-24-14-21-19-10-3-1-6-15(19)12-16-7-2-4-11-20(16)21/h1-14H,(H2,25,26,27)/b24-14+ |
InChI Key |
MGLGWXRHJMTNMP-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=S)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=S)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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